2-phenoxy-N-propyl-N-(thiophen-3-ylmethyl)propanamide
CAS No.: 1235641-99-2
Cat. No.: VC4457624
Molecular Formula: C17H21NO2S
Molecular Weight: 303.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1235641-99-2 |
|---|---|
| Molecular Formula | C17H21NO2S |
| Molecular Weight | 303.42 |
| IUPAC Name | 2-phenoxy-N-propyl-N-(thiophen-3-ylmethyl)propanamide |
| Standard InChI | InChI=1S/C17H21NO2S/c1-3-10-18(12-15-9-11-21-13-15)17(19)14(2)20-16-7-5-4-6-8-16/h4-9,11,13-14H,3,10,12H2,1-2H3 |
| Standard InChI Key | JJWPYELCMFWICP-UHFFFAOYSA-N |
| SMILES | CCCN(CC1=CSC=C1)C(=O)C(C)OC2=CC=CC=C2 |
Introduction
Synthesis and Preparation
The synthesis of 2-phenoxy-N-propyl-N-(thiophen-3-ylmethyl)propanamide would likely involve a multi-step process, starting with the preparation of the propanamide backbone, followed by the introduction of the phenoxy, propyl, and thiophen-3-ylmethyl groups. This could involve reactions such as nucleophilic substitution and amidation.
Potential Applications
While specific applications for 2-phenoxy-N-propyl-N-(thiophen-3-ylmethyl)propanamide are not well-documented, compounds with similar structures have been explored in various fields:
-
Pharmaceuticals: Thiophene-containing compounds have been studied for their biological activities, including anti-inflammatory and antimicrobial properties.
-
Agricultural Chemicals: Some amides are used as pesticides or plant growth regulators due to their ability to interact with biological systems.
Comparison with Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume